2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one is a complex organic compound characterized by its unique structural features, including a cyclohexanone ring and a furan substituent. This compound is of interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized using various methods, primarily involving the alkylation of cyclohexanone followed by acylation with furan derivatives. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
This compound falls under the category of ketones due to the presence of the carbonyl group (C=O) in the cyclohexanone structure. Additionally, it can be classified as a furan derivative because of the 5-(propan-2-yl)furan substituent, which contributes to its unique properties and reactivity.
The synthesis of 2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one involves several steps:
In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency and yield. Catalysts such as palladium or nickel are often utilized to facilitate both alkylation and acylation processes while maintaining strict control over reaction conditions like temperature and pressure.
The molecular formula of 2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one is C17H26O2, with a molecular weight of 262.4 g/mol. The structure features:
| Property | Value |
|---|---|
| CAS Number | 89225-12-7 |
| IUPAC Name | 2-[1-(5-propan-2-ylfuran-2-yl)butyl]cyclohexan-1-one |
| InChI Key | HNTYQSPRKYZWNC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C1CCCCC(=O)C2=CC=C(O2)C(C)C) |
The compound can participate in several chemical reactions:
For these reactions, common reagents include:
The mechanism of action for this compound primarily involves its reactivity due to the functional groups present:
The physical properties include:
Chemical properties include:
Relevant data indicates that this compound exhibits unique behavior due to its structural complexity, which can influence its reactivity and interactions with biological systems.
The compound has potential applications in:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: